![molecular formula C11H14N2O2 B3039688 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 1267316-28-8](/img/structure/B3039688.png)
4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 4-(aminomethyl)benzoic acid has a molecular weight of 151.1626 .Chemical Reactions Analysis
Again, while specific reactions involving “4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one” are not available, a similar compound, 4-(aminomethyl)benzoic acid, has been used as a catalyst for the Ullmann coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, 4-(aminomethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a melting point over 300 °C, and a boiling point of 323.1±25.0 °C at 760 mmHg .Scientific Research Applications
Anti-Cancer Activity
The compound has shown promise as an anti-cancer agent. Researchers have synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which exhibit high anti-tumor activity. These derivatives were designed by introducing alkyl or aralkyl groups and sulfonyl groups, known pharmacophores for antitumor drugs. In vitro studies demonstrated moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups enhanced the antiproliferative activity .
Catalysis
Isatin complexed with copper supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles (Cu-IS-AMBA-MNPs) has been investigated as a new catalyst. This complex exhibits catalytic activity in various reactions, potentially due to the presence of the aminomethyl group. Further research is needed to explore its full catalytic potential .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISLSYGFYZIDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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